Product packaging for AC-Phe(4-NH2)-OH(Cat. No.:CAS No. 402497-81-8)

AC-Phe(4-NH2)-OH

Cat. No.: B581941
CAS No.: 402497-81-8
M. Wt: 222.244
InChI Key: FEQBTHHWQQXZTN-JTQLQIEISA-N
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Description

AC-Phe(4-NH2)-OH is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B581941 AC-Phe(4-NH2)-OH CAS No. 402497-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHHWQQXZTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Acetylated Amino Acids with Phenylalanine Modifications

The foundation for understanding Nα-Acetyl-4-Aminophenylalanine lies in the principles of amino acid modification, specifically N-terminal acetylation and alterations to the phenylalanine side chain. Acetylation is a common biochemical reaction involving the addition of an acetyl group (CH₃CO-). frontiersin.org In the context of amino acids, Nα-acetylation refers to the attachment of an acetyl group to the primary amine at the alpha-carbon.

This modification is significant for several reasons. It neutralizes the positive charge of the α-amino group, which can alter the molecule's physical properties, such as its isoelectric point and solubility. In peptide science, N-acetylation serves two primary purposes. First, it can act as a protecting group during chemical synthesis, preventing the N-terminal amine from participating in unwanted side reactions while other parts of the molecule are being modified. a2bchem.com Second, it can mimic the natural state of many proteins within a cell. A large percentage of human proteins are acetylated at their N-terminus, a modification that can influence protein stability, localization, and synthesis. nbinno.com

Phenylalanine, one of the essential aromatic amino acids, is a frequent target for modification due to its bulky, hydrophobic phenyl ring, which often plays a critical role in molecular recognition and binding events. wikipedia.org Introducing substituents onto this ring, such as the 4-amino group in Nα-Acetyl-4-Aminophenylalanine, creates a non-proteinogenic (unnatural) amino acid. This modification provides a reactive handle for further chemical elaboration, allowing scientists to attach other molecules, probes, or functional groups, thereby expanding the chemical diversity and utility of the original amino acid scaffold. nbinno.com However, the synthesis of such modified amino acids must be carefully controlled, as the activation of the carboxyl group in N-acetylated amino acids can sometimes lead to racemization, an undesirable loss of stereochemical purity. mdpi.com

Significance of 4 Aminophenylalanine Derivatives in Chemical Biology and Organic Synthesis Research

Derivatives of 4-Aminophenylalanine (p-aminophenylalanine, PAPA) are of considerable importance in chemical biology and organic synthesis due to the versatility of the 4-amino group, which serves as a key point for chemical diversification.

In the field of medicinal chemistry, these derivatives have been extensively explored as scaffolds for potent and selective enzyme inhibitors. A notable example is the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. Researchers have designed series of 4-aminophenylalanine derivatives that exhibit significant inhibitory activity against DPP-4. researchgate.netnih.gov By modifying the 4-amino group, scientists can fine-tune the molecule's binding affinity and selectivity for the enzyme's active site. researchgate.net

Similarly, derivatives of (L)-4-aminophenylalanine have been synthesized and evaluated as antagonists for Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory responses. nih.gov These compounds have shown subnanomolar binding affinity, demonstrating the potential of the 4-aminophenylalanine scaffold in developing treatments for inflammatory diseases. nih.gov

The significance of this structural motif extends to natural product biosynthesis. The core structure, p-aminophenylalanine, is a known precursor in the biosynthetic pathway of complex antitumor agents like dnacin B1. nih.gov This highlights its role as a fundamental building block for intricate molecular architectures with potent biological activity. In organic synthesis, chemists utilize protected versions, such as Nα-Acetyl-4-Aminophenylalanine, to strategically incorporate this key fragment into synthetic routes targeting these complex and pharmacologically valuable molecules.

Table 1: Examples of 4-Aminophenylalanine Derivatives and Their Biological Targets
Derivative ClassTargetTherapeutic AreaReported Activity (Example)
Novel 4-aminophenylalanine derivativesDipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesIC₅₀ = 28 nM nih.gov
N-isonicotinoyl-(L)-4-aminophenylalanine derivativesVery Late Antigen-4 (VLA-4)Inflammatory DiseaseSubnanomolar binding affinity nih.gov
p-Aminophenylalanine (PAPA)Biosynthetic PrecursorNatural Product Synthesis (Antitumor)Incorporated into Dnacin B1 nih.gov

Historical Perspectives on the Development and Study of Nα Acetyl 4 Aminophenylalanine Analogs

The study of Nα-Acetyl-4-Aminophenylalanine and its analogs is built upon foundational advancements in organic chemistry and biochemistry. Phenylalanine was first synthesized in 1882, marking a critical early step in amino acid chemistry. wikipedia.org The concept of using N-acetylated amino acids emerged from early research into peptide synthesis, where protecting the N-terminal amine was essential to control the sequence of amino acid coupling. peptide.com

The specific focus on modifying the phenyl ring at the 4-position gained momentum with the rise of medicinal chemistry and the structure-based design of drugs. The development of synthetic methods to create phenylalanine derivatives, such as those described in patents from the 1980s for preparing N-acyl phenyl alanines from phenyl serine precursors, provided the chemical tools needed to explore these novel structures. google.com

By the early 2000s, research had matured to the point where specific 4-aminophenylalanine derivatives were being rationally designed and synthesized to target particular enzymes and receptors. Studies published around this time detailed the creation of potent inhibitors for DPP-4 and VLA-4, demonstrating a sophisticated understanding of how the 4-aminophenylalanine scaffold could be used to achieve high binding affinity and selectivity. nih.govnih.gov These efforts represent the culmination of decades of progress in peptide chemistry, asymmetric synthesis, and an understanding of biological targets, which together enabled the development and study of complex analogs like Nα-Acetyl-4-Aminophenylalanine.

Overview of Principal Research Areas Utilizing Nα Acetyl 4 Aminophenylalanine

Chemical Synthesis Approaches for Nα-Acetyl-4-Aminophenylalanine

The chemical synthesis of Nα-Acetyl-4-Aminophenylalanine presents a multi-step process that necessitates careful control over regioselectivity and stereochemistry. The key transformations involve the introduction of an amino group at the C4 position of the phenyl ring and the acetylation of the α-amino group.

Nα-Acetylation Techniques for Phenylalanine Derivatives

The Nα-acetylation of phenylalanine and its derivatives is a fundamental step in the synthesis of Nα-Acetyl-4-Aminophenylalanine. A common and effective method for this transformation involves the use of acetic anhydride (B1165640). In a typical procedure, L-phenylalanine is dissolved in a mixture of acetic acid and water, to which acetic anhydride is added. This reaction leads to the formation of N-acetyl-L-phenylalanine. The progress of the reaction can be conveniently monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the signal corresponding to the α-proton of L-phenylalanine and the appearance of a new signal for the acetylated product. magritek.com

It is crucial to consider the presence of the second amino group in 4-aminophenylalanine, which could potentially undergo acetylation as well. Therefore, a protection strategy for the 4-amino group may be required prior to Nα-acetylation to ensure selectivity. Alternatively, controlling the reaction conditions, such as stoichiometry of the acetylating agent and reaction temperature, can favor the more nucleophilic α-amino group.

Introduction of the 4-Amino Group on the Phenylalanine Side Chain

The introduction of an amino group at the para-position of the phenylalanine phenyl ring is a critical step. One established route to achieve this is through the synthesis of 4-azido-L-phenylalanine as a precursor, which can then be reduced to the desired 4-amino-L-phenylalanine. nih.gov This transformation often starts from L-phenylalanine and involves a multi-step sequence that may include protection of the amino and carboxyl groups, followed by electrophilic aromatic substitution to introduce a nitro group, which is subsequently reduced to an amino group and then converted to an azide (B81097). Finally, the azide is reduced to the primary amine.

Another synthetic strategy involves the use of a starting material that already contains a functional group at the 4-position that can be converted to an amino group. For instance, N-acetyl-4-chloromethyl phenylalanine ethyl ester can react with various dialkylamines to introduce a substituted aminomethyl group at the 4-position. ciac.jl.cn While this method does not directly yield the 4-amino group, it demonstrates a viable approach for functionalizing the C4 position of the phenylalanine ring.

A photoswitchable arylazopyrazole-modified phenylalanine has been synthesized from commercially available Fmoc-4-aminophenylalanine. nih.gov This process involves the conversion of the para-amino group to a diazonium salt, followed by a coupling reaction. nih.gov This highlights the utility of 4-aminophenylalanine as a versatile starting material for further derivatization.

Stereochemical Considerations and Enantioselective Synthesis Methods

Maintaining the stereochemical integrity at the α-carbon is of paramount importance throughout the synthesis of Nα-Acetyl-4-Aminophenylalanine, as the biological activity of amino acid derivatives is often stereospecific. One of the challenges in peptide synthesis and the chemical modification of amino acids is the risk of racemization, particularly when the carboxyl group is activated.

For instance, in the context of amidation reactions involving N-acetyl-l-phenylalanine, the use of certain coupling reagents and bases can lead to significant levels of racemization. A study on the synthesis of 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent demonstrated that the choice of base plays a critical role in controlling the stereochemistry. researchgate.net While bases like DIPEA (N,N-diisopropylethylamine) led to substantial epimerization, the use of pyridine (B92270) was found to reduce the extent of racemization. researchgate.net

This underscores the need for careful selection of reaction conditions and reagents to preserve the desired enantiomeric purity of Nα-Acetyl-4-Aminophenylalanine during its synthesis. Enantiospecific synthetic routes, often starting from a chiral pool material like L-phenylalanine, are generally preferred to avoid the need for chiral resolution of the final product.

Enzymatic and Biocatalytic Routes for Nα-Acetyl-4-Aminophenylalanine Synthesis

Enzymatic and biocatalytic methods offer attractive alternatives to purely chemical syntheses, often providing high selectivity and milder reaction conditions. These approaches can be applied to both the resolution of racemic mixtures and the de novo synthesis of the target molecule or its precursors.

Kinetic Resolution Approaches Using Acylase I

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure amino acids and their derivatives. Acylase I, particularly from porcine kidney, is an enzyme that can be employed for the stereoselective hydrolysis of N-acyl-DL-amino acids. In the context of Nα-Acetyl-4-Aminophenylalanine synthesis, a racemic mixture of N-acetyl-DL-4-aminophenylalanine could be subjected to the action of Acylase I. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-4-aminophenylalanine, while leaving the N-acetyl-D-4-aminophenylalanine unreacted. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different physicochemical properties.

While direct studies on the kinetic resolution of N-acetyl-DL-4-aminophenylalanine using acylase I are not extensively documented in the provided context, the general applicability of this enzyme for the synthesis of N-acyl-L-amino acids through reverse hydrolysis has been demonstrated. wikipedia.org Acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system. wikipedia.org This suggests the potential for a similar enzymatic approach for the synthesis of Nα-Acetyl-4-Aminophenylalanine, either through resolution or a direct condensation reaction.

Metabolic Engineering for 4-Aminophenylalanine Precursors

Metabolic engineering of microorganisms presents a promising and sustainable route for the production of non-natural amino acids like 4-amino-L-phenylalanine (4-APhe), which is the direct precursor for Nα-Acetyl-4-Aminophenylalanine. By manipulating the native metabolic pathways of organisms such as Escherichia coli, it is possible to channel the flow of central carbon metabolites towards the synthesis of desired aromatic compounds.

The production of 4-APhe in E. coli is typically achieved by engineering the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Key strategies include:

Overexpression of key enzymes: Enhancing the expression of enzymes in the shikimate pathway can increase the flux towards chorismate, a key intermediate.

Deletion of competing pathways: Knocking out genes that divert intermediates to other metabolic pathways can improve the yield of the target product.

Introduction of novel enzymatic activities: Introducing genes from other organisms can create a synthetic pathway for the production of the desired non-natural amino acid.

For instance, a metabolically engineered E. coli strain has been developed to produce 4-APhe from lignocellulosic biomass. ciac.jl.cn By disrupting pathways leading to by-products like acetate (B1210297) and lactate, the production of 4-APhe from glucose was significantly increased. ciac.jl.cn Further studies have focused on optimizing the metabolic pathway in E. coli to convert glucose to 4-aminophenylalanine with high efficiency, achieving titers of 4.4 g/L in fed-batch cultivation. nih.gov

Purification and Isolation Methodologies for Research-Grade Nα-Acetyl-4-Aminophenylalanine

Achieving research-grade purity for Nα-Acetyl-4-Aminophenylalanine requires robust purification and isolation techniques to remove any unreacted starting materials, reagents, and by-products from the synthetic steps. The primary methods employed are chromatography and crystallization.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of amino acid derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds based on their hydrophobicity.

For the purification of Nα-Acetyl-4-Aminophenylalanine, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous solvent with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to achieve optimal separation. The addition of a small amount of an ion-pairing agent, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. hplc.eu

The following table provides a general overview of typical RP-HPLC conditions for the purification of acetylated amino acids:

ParameterDescription
Stationary Phase C18 silica (B1680970) gel
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient elution (e.g., 5% to 95% B over 30 minutes)
Detection UV absorbance at 214 nm and 254 nm

Fractions containing the pure product are collected, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified solid.

Crystallization

Crystallization is a crucial final step to obtain a highly pure, crystalline solid of Nα-Acetyl-4-Aminophenylalanine. The choice of solvent or solvent system is critical for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

For N-acetylated amino acids, common crystallization solvents include water, lower alcohols (e.g., ethanol, methanol), and mixtures of these with less polar solvents like ethyl acetate or acetone (B3395972). acs.org A process of dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, is generally employed. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below lists some common solvents and solvent systems used for the recrystallization of N-acetylated amino acids:

Solvent/Solvent SystemComments
WaterSuitable for more polar compounds.
Ethanol/WaterA versatile mixture for adjusting polarity.
Methanol/WaterAnother common polar solvent system.
Acetone/Hexane (B92381)For less polar compounds, where acetone is the solvating agent and hexane is the anti-solvent.
Ethyl Acetate/HexaneSimilar to acetone/hexane, used for compounds of intermediate polarity.

The purity of the final research-grade Nα-Acetyl-4-Aminophenylalanine can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Reactivity of the 4-Amino Group for Conjugation and Probe Design

The amino group at the 4-position of the phenyl ring is a key functional handle for derivatization. This aromatic amine moiety exhibits nucleophilic character, enabling it to participate in a range of coupling reactions essential for creating conjugates and designing molecular probes.

The aromatic amino group readily undergoes amide bond formation with carboxylic acids or their activated derivatives. This reaction is a cornerstone of bioconjugation strategies, allowing for the covalent attachment of AC-Phe(4-NH2)-OH to biomolecules or other functional entities.

Reaction with Carboxylic Acids: In the presence of common peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), the amino group can react with carboxylic acids to form stable amide linkages nih.govajchem-a.comrsc.orgunimi.itpeptide.com. These conditions are well-established for synthesizing amide derivatives and are amenable to electron-deficient amines, which can include aromatic amines nih.gov.

Reaction with Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are highly reactive towards amines and can directly form amide bonds with the 4-amino group of this compound under mild conditions. This method is frequently employed for labeling biomolecules nih.gov.

The nucleophilic 4-amino group is also reactive towards electrophilic reagents like isothiocyanates and sulfonyl chlorides, leading to the formation of thiourea (B124793) and sulfonamide linkages, respectively. These reactions are valuable for introducing specific functionalities or creating modified peptide structures.

Reaction with Isothiocyanates: Aromatic amines react with isothiocyanates to form thiourea derivatives uobabylon.edu.iqtsijournals.comnih.govderpharmachemica.compeptide.comresearchgate.netnih.govacs.org. This transformation is often utilized in the synthesis of biologically active compounds and in the preparation of functionalized probes. For instance, the conversion of an amino group to an isothiocyanate is a common method for creating amine-reactive labeling reagents nih.govpsu.edu.

Reaction with Sulfonyl Chlorides: The reaction of the 4-amino group with sulfonyl chlorides yields sulfonamides cbijournal.comgoogle.commdpi.comnih.govacs.org. This reaction is a standard method for introducing sulfonyl groups and is widely used in medicinal chemistry and the synthesis of various functional materials. For example, aniline (B41778) derivatives react with sulfonyl chlorides to form sulfonamides, often in the presence of a base like pyridine or triethylamine (B128534) cbijournal.comgoogle.com.

The aromatic amino group can be transformed into functional groups suitable for bioorthogonal reactions, most notably through diazotization followed by azide formation, which is a key step for enabling click chemistry.

Diazotization and Azide Formation: Aromatic amines can be converted into diazonium salts by treatment with nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) rsc.org. These diazonium salts are versatile intermediates. They can undergo further reactions, such as displacement with azide ions (e.g., sodium azide) to form aryl azides. Aryl azides are crucial components for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) mdpi.comnih.govijpsjournal.comacs.orgacs.org. The Heck-Matsuda reaction also utilizes arenediazonium salts derived from 4-aminophenylalanine for side-chain functionalization rsc.org.

Reactivity of the C-Terminal Carboxyl Group for Peptide Coupling

The C-terminal carboxyl group of this compound offers another critical site for chemical modification, primarily for peptide synthesis and scaffold modification.

The carboxyl group can be activated and coupled with amines or peptides to extend peptide chains or create peptide conjugates. This is a fundamental reaction in peptide synthesis.

Peptide Coupling: Standard peptide coupling reagents, such as carbodiimides (e.g., EDC, DCC, DIC) in combination with additives (HOBt, HOAt, Oxyma Pure), phosphonium (B103445) salts (e.g., BOP, PyBOP, PyAOP), or aminium salts (e.g., HBTU, HATU), are used to activate the carboxyl group for reaction with the amino group of another amino acid or peptide nih.govrsc.orgpeptide.comsigmaaldrich.com. These methods are efficient for forming amide (peptide) bonds and are widely applied in both solution-phase and solid-phase peptide synthesis researchgate.netrsc.orgptfarm.pl.

The C-terminal carboxyl group can be esterified with various alcohols, providing a means to modify the scaffold, alter solubility, or prepare derivatives for specific applications.

Ester Synthesis: Esterification can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst, like HCl or SOCl2) or by activating the carboxyl group and reacting it with an alcohol psu.eduptfarm.pljamstec.go.jprestek.comresearchgate.netbeilstein-journals.org. For example, treatment with methanol and thionyl chloride is a common method for forming methyl esters psu.eduptfarm.pl. Esterification is a standard derivatization technique used to reduce polarity or prepare intermediates for further reactions restek.comsigmaaldrich.com.

Incorporation into Peptidomimetics and Constrained Peptide Analogs

The 4-aminophenylalanine moiety serves as a crucial component in the design and synthesis of peptidomimetics and constrained peptide analogs, offering improved stability, binding affinity, and specific structural features.

The primary amine group on the phenyl ring of 4-aminophenylalanine provides a convenient handle for cyclization reactions, enabling the formation of cyclic peptides and macrocyclic structures. These cyclic peptides often exhibit enhanced conformational rigidity and improved biological activity compared to their linear counterparts.

Research has demonstrated the successful synthesis of cyclic peptides incorporating 4-aminophenylalanine derivatives. For instance, in the development of Src tyrosine kinase inhibitors, peptides containing 4-aminophenylalanine residues were synthesized and cyclized via side-chain-to-side-chain linkages. These constrained analogs showed significantly improved inhibitory potency. One study reported that a conformationally constrained peptide, synthesized by linking the side chains of 4-aminophenylalanine at position 3 and a lysine (B10760008) residue with suberic acid, exhibited a 1400-fold increase in inhibitory potency (IC50 = 0.28 μM) compared to its linear precursor nih.gov. The size of the linker also proved important, with a shorter linker resulting in reduced activity nih.gov.

Furthermore, palladium-catalyzed cyclization reactions have been employed to synthesize macrocyclic aryl amines using peptides containing 4-aminophenylalanine. These methods allow for the efficient formation of macrocycles under mild conditions, utilizing the amine group for aryl amine bond formation pnas.org.

The presence of the primary amine on the aromatic ring of 4-aminophenylalanine makes it an ideal residue for creating branched peptides and for conjugating peptides to other molecules, such as polymers, labels, or solid supports. This capability is vital for developing targeted drug delivery systems, diagnostic tools, and modified biomaterials.

The amine group can be readily functionalized, allowing for the attachment of various moieties to create complex peptide architectures. For example, 4-aminophenylalanine has been used in the synthesis of betidamino acids, which are then incorporated into peptide conjugates. These modifications can influence the biocompatibility and therapeutic properties of the resulting molecules nih.gov. The ability to conjugate peptides via the 4-aminophenylalanine side chain is a key strategy for creating peptide-drug conjugates or for immobilizing peptides onto surfaces for biosensing applications uniupo.itmedchemexpress.com.

Utilization as a Scaffold for Rational Molecular Design Studies

This compound serves as a versatile scaffold for designing molecules with specific biological targets, leveraging its unique chemical features.

The 4-aminophenylalanine core can be elaborated upon to create small molecules or peptide-based ligands designed to interact with specific protein domains. Its aromatic nature, combined with the reactive amine group, allows for diverse chemical modifications and the exploration of structure-activity relationships.

Derivatives of 4-aminophenylalanine have been developed as potent and selective inhibitors for various enzymes. For instance, novel series of 4-aminophenylalanine derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-4), with some compounds showing potent inhibition (DPP-4, IC50 = 28 nM) nih.gov. In the realm of peptide-based therapeutics, 4-aminophenylalanine residues have been incorporated into gonadotropin-releasing hormone (GnRH) antagonists, contributing to their design as potent and selective agents pnas.orgacs.org. These examples highlight the utility of the 4-aminophenylalanine scaffold in constructing molecules with specific pharmacological activities.

The phenylalanine core, modified with a para-amino group, can be utilized as a building block in the combinatorial synthesis of small molecule and peptide libraries. These libraries are instrumental in high-throughput screening for the discovery of novel bioactive compounds.

Unnatural amino acids, including derivatives of phenylalanine, are frequently incorporated into peptide libraries to increase structural diversity and to explore a broader range of chemical space nih.gov. While direct construction of small molecule libraries solely based on the 4-aminophenylalanine core is less explicitly detailed, its role as a versatile building block within larger combinatorial synthesis efforts is evident. For example, in the development of DNA-templated small-molecule libraries, various amino acid building blocks are employed, and the principles of modifying aromatic amino acids like phenylalanine are fundamental to generating diverse compound collections acs.org.

Role in Protein Chemical Modification and Labeling Methodologies

This compound plays a significant role in modern protein chemical modification and labeling techniques, enabling site-specific functionalization and tracking of proteins.

The 4-aminophenylalanine residue can act as a biocompatible nucleophilic catalyst for hydrazone ligations, a versatile reaction for labeling proteins with fluorophores or other tags. It has been shown to be nearly as effective as aniline in catalyzing hydrazone formation between aldehyde-containing amino acids (like 3-formyltyrosine) and hydrazine-containing probes, while being less detrimental to protein structure researchgate.netnih.gov. This catalytic activity facilitates efficient protein labeling under mild, near-neutral pH conditions, which are compatible with sensitive biomolecules researchgate.netnih.gov.

Furthermore, 4-aminophenylalanine serves as a precursor for generating aryl diazonium groups, which can then be used for affinity-driven labeling of protein receptors. By incorporating 4-aminophenylalanine into a peptide ligand, the resulting peptide can be converted to an aryl diazonium species, enabling covalent labeling of target proteins through azo coupling reactions nih.gov.

The incorporation of modified amino acids like 4-aminophenylalanine into proteins can also be achieved through genetic code expansion techniques. Fluorescently labeled 4-aminophenylalanine derivatives have been successfully incorporated into proteins using four-base codon decoding in E. coli in vitro translation systems, allowing for site-directed fluorescent labeling of proteins oup.comgoogle.com. This approach offers a powerful method for preparing high-quality labeled proteins for various biological studies. Additionally, 4-aminophenylalanine has been considered as a scaffold for developing photocatalytic amino acids for targeted protein derivatization rsc.org.

The amine group of 4-aminophenylalanine has also been utilized for direct protein modification, such as the attachment of porphyrins via oxidative coupling strategies, enabling the creation of functionalized proteins niscpr.res.in. Moreover, electrografted layers of 4-aminophenylalanine have been investigated for their ability to reduce non-specific protein binding, suggesting applications in surface science and biosensor development researchgate.net.

Site-Specific Labeling of Recombinant Proteins via Genetic Code Expansion

Genetic Code Expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. This process typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific ncAA and a unique codon (often a stop codon like UAG) within the mRNA sequence researchgate.netacs.orgfrontiersin.org. This allows researchers to introduce amino acids with novel chemical, physical, or biological properties at predetermined positions in a protein, thereby expanding the functional diversity of recombinant proteins.

While direct literature detailing the incorporation of Nα-Acetyl-4-Aminophenylalanine via GCE is emerging, research on related phenylalanine derivatives provides a strong foundation for its potential application. For instance, phenylalanine analogs such as 4-acetyl-phenylalanine (AcF) and 4-azido-phenylalanine (AzF) have been successfully incorporated into proteins using engineered aaRS/tRNA systems acs.orgnih.gov. Similarly, 4-aminophenylalanine (pAF) has been demonstrated to be incorporated into proteins with high fidelity and efficiency, rivaling that of canonical amino acids acs.orgontosight.ai. The structural similarity of Nα-Acetyl-4-Aminophenylalanine to these successful examples, particularly its phenylalanine backbone and the presence of reactive functional groups (Nα-acetyl and 4-amino), suggests that it can also be incorporated using optimized GCE methodologies. The development of chimeric aaRS/tRNA systems has further enhanced the efficiency and flexibility of incorporating various phenylalanine analogues acs.orgnih.gov.

Table 1: Examples of Phenylalanine Derivatives Incorporated via Genetic Code Expansion

Non-Canonical Amino Acid (ncAA)Key Functional Group(s)Primary Application in GCEReference(s)
4-Acetyl-phenylalanine (AcF)Acetyl groupProtein labeling, functionalization acs.orgnih.gov
4-Azido-phenylalanine (AzF)Azide groupBioconjugation (click chemistry), labeling acs.orgnih.gov
4-Aminophenylalanine (pAF)Amino groupProtein labeling, chemical modification acs.orgontosight.ai
Nα-Acetyl-4-AminophenylalanineNα-Acetyl, 4-AminoPotential for labeling, PTM mimicry, conjugationInferred

Post-Translational Modification Mimicry and Study

Post-translational modifications (PTMs) are crucial for regulating protein structure, function, localization, and interactions, significantly increasing the proteome's diversity thermofisher.com. Mimicking these modifications using ncAAs incorporated via GCE offers a powerful strategy to study their biological roles and functional consequences, especially when direct chemical modification is challenging or inefficient acs.org.

Nα-Acetyl-4-Aminophenylalanine is particularly relevant for PTM mimicry due to its Nα-acetyl group. N-terminal acetylation is a common co-translational modification in eukaryotes, affecting protein stability and function thermofisher.com. Incorporating Nα-Acetyl-4-Aminophenylalanine could allow researchers to probe the effects of such acetylation at specific sites within a protein sequence. Furthermore, the amino group at the 4-position of the phenyl ring can potentially mimic other modifications or serve as a handle for further chemical derivatization, enabling the study of various functional group introductions that influence protein behavior. Research has shown that ncAAs are often involved in cellular metabolism and PTMs, and specific amino acid derivatives can serve as mimics for various biological modifications caltech.eduscispace.com. For instance, Nα-acetyl-lysine (AcK) is used to mimic lysine acetylation, a critical PTM involved in gene regulation and protein-protein interactions acs.orgthermofisher.com. The structural features of Nα-Acetyl-4-Aminophenylalanine suggest its utility in mimicking acetylation or other modifications involving amine functionalities.

Table 2: ncAA Mimics of Post-Translational Modifications

Post-Translational Modification (PTM)Mimicking ncAAPotential Biological RelevanceReference(s)
N-terminal AcetylationNα-Acetyl-4-AminophenylalanineProtein stability, function, localizationInferred
Lysine AcetylationNε-Acetyl-lysine (AcK)Gene regulation, protein-protein interactions, chromatin remodeling acs.orgthermofisher.com
Phosphotyrosine4-Carboxymethyl-phenylalanineSignal transduction regulation, enzyme activity acs.org
Amino group incorporation4-AminophenylalanineChemical handle for derivatization, potential mimicry ontosight.aiscispace.com

Development of Nα-Acetyl-4-Aminophenylalanine-Based Affinity Reagents and Biosensors

The development of sensitive and specific biosensors and affinity reagents is crucial for diagnostics, research, and therapeutic applications. Genetic code expansion offers a method to engineer proteins with inherent sensing or binding capabilities by incorporating ncAAs that can serve as labels, recognition elements, or reactive handles nih.govnih.gov.

Nα-Acetyl-4-Aminophenylalanine, with its distinct chemical features, can contribute to the creation of such tools. The 4-amino group on the phenyl ring is particularly amenable to chemical modification and conjugation, making it suitable for immobilizing proteins onto sensor surfaces or for creating affinity probes acs.orgacs.org. For example, 4-aminophenylalanine has been utilized in electrografted layers for biosensor applications due to its biocompatibility and ability to act as a nucleophilic catalyst for surface immobilization reactions acs.orgacs.org. By incorporating Nα-Acetyl-4-Aminophenylalanine into proteins, these proteins can be engineered to possess specific binding affinities or to act as reporter molecules. The Nα-acetyl group could also influence the protein's conformation or interaction profile, potentially enhancing sensor performance. Furthermore, the compound can be a building block for synthesizing peptides or small molecules with tailored affinity for specific targets, relevant in areas like pharmaceutical synthesis and diagnostic agent development ontosight.ai.

Table 3: Applications of Amino Acid Derivatives in Biosensor Development

Amino Acid Derivative / ncAAKey Feature(s)Role in Biosensor/Affinity Reagent DevelopmentReference(s)
4-Aminophenylalanine4-Amino group, biocompatibleSurface functionalization, immobilization, nucleophilic catalysis acs.orgacs.org
4-BoronophenylalanineBoronic acid groupFluorescent protein biosensors (e.g., for H₂O₂) nih.gov
Nα-Acetyl-4-AminophenylalanineNα-Acetyl, 4-AminoPotential for protein labeling, surface conjugation, affinity probe developmentInferred
Amino acid building blocksDiverse chemical functionalitiesSynthesis of peptide-based recognition elements, diagnostic agents ontosight.ai

Compound List:

Common Name / AbbreviationFull Chemical Name
This compoundNα-Acetyl-4-Aminophenylalanine
pAFp-Aminophenylalanine
AcF4-Acetyl-phenylalanine
AzF4-Azido-phenylalanine
AcKNε-Acetyl-lysine

Investigations of Molecular Interactions and Recognition Mechanisms

Ligand-Target Binding Studies (Mechanistic Focus)

Understanding the interaction between a ligand and its biological target is fundamental to drug design and molecular biology. For AC-Phe(4-NH2)-OH, such studies would elucidate the precise mechanism of recognition and binding, providing a foundation for its application as a therapeutic agent or a research probe. Mechanistic studies focus on the kinetic and thermodynamic profiles of the binding event and the specific molecular determinants that govern the interaction.

Kinetic and Thermodynamic Characterization of Binding Events

The complete picture of a ligand binding event is described by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding). While specific experimental data for this compound are not extensively detailed in publicly available literature, the principles of characterization can be understood from studies of similar biomolecular interactions.

Kinetics of binding describe the rate at which the ligand-target complex is formed (association rate constant, k_on) and the rate at which it dissociates (dissociation rate constant, k_off). These parameters are crucial as they determine the duration of the ligand's effect. For example, in studies of the protease thrombin binding to a peptide substrate, these rates were determined to be k_on = 1.3 ± 0.1 × 10^6 M⁻¹s⁻¹ and k_off = 8.5 ± 0.5 s⁻¹. nih.gov

Thermodynamics provide insight into the forces driving the binding event. The key parameters include:

Enthalpy (ΔH): The change in heat content, reflecting the energy of bonds being made and broken. A negative ΔH indicates an exothermic, energetically favorable process.

Entropy (ΔS): The change in disorder of the system. A positive ΔS indicates an increase in disorder, which can be a favorable driving force for binding, often due to the release of water molecules from the binding interface.

Isothermal titration calorimetry (ITC) is a primary technique used to measure these thermodynamic parameters directly. For instance, the binding of the cofactor 6R-tetrahydrobiopterin (BH4) to Phenylalanine Hydroxylase (PAH) was found to be a strongly exothermic process (ΔH = -11.8 kcal/mol) but was accompanied by an entropic penalty (-TΔS = 3.4 kcal/mol), indicating that the binding is driven by favorable enthalpic interactions. nih.gov In contrast, the binding of an analog, 6-methyltetrahydropterin (B12859068) (6M-PH4), was driven by both favorable enthalpy (ΔH = -3.3 kcal/mol) and entropy (-TΔS = -3.2 kcal/mol). nih.gov

Table 1: Example Thermodynamic Parameters for Ligand Binding to Phenylalanine Hydroxylase This table illustrates the type of data obtained from ITC experiments, using published values for cofactors binding to PAH to demonstrate the concepts. nih.gov

LigandK_d (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
6R-Tetrahydrobiopterin (BH4)0.75-8.4-11.83.4
6-Methyltetrahydropterin (6M-PH4)16.5-6.5-3.3-3.2

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. At the molecular level, SAR involves systematically modifying the chemical structure of a compound like this compound and assessing how these changes affect its biological activity. This approach helps to identify the key chemical moieties (pharmacophores) responsible for the interaction with the target.

For this compound, an SAR investigation would typically involve modifying three key parts of the molecule:

The N-acetyl group: This could be replaced with other acyl groups of varying size and electronic properties (e.g., formyl, propionyl) to probe the size of the binding pocket and the importance of the hydrogen bond accepting carbonyl oxygen.

The 4-amino group: This group is a key feature distinguishing it from natural phenylalanine. Its role as a hydrogen bond donor or a site for electrostatic interactions could be probed by replacing it with other substituents like a hydroxyl (-OH), nitro (-NO2), or chloro (-Cl) group. Its position could also be moved to the meta- or ortho-positions of the phenyl ring.

The carboxyl group: Esterification or amidation of the C-terminus would reveal the importance of the negative charge for binding.

For example, in the development of inhibitors for the HIV-1 capsid protein, various derivatives of phenylalanine were synthesized. mdpi.com The study found that modifications to the substituents on the phenylalanine core had a significant impact on antiviral activity, demonstrating the importance of fine-tuning the structure to achieve optimal interaction with the target protein's binding site. mdpi.com

Table 2: Illustrative SAR Data for Phenylalanine-based HIV-1 Capsid Inhibitors This table is based on findings from a study on novel phenylalanine derivatives and demonstrates how SAR data is typically presented. The compounds listed are not derivatives of this compound but serve as an example of the methodology. mdpi.com

CompoundR_1 SubstituentR_2 SubstituentAnti-HIV-1 Activity (EC_50, μM)
I-11Cyclopropyl1-Methylnaphthalene3.08
I-18Cyclopropyl3,5-Difluorophenyl5.18
I-144-Fluorophenyl1-Methylnaphthalene24.9
I-194-Fluorophenyl3,5-Difluorophenyl2.53

Protein-Protein Interaction Modulation and Probing

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is associated with numerous diseases. nih.gov Peptides and peptidomimetics are key tools for modulating PPIs. Non-natural amino acids like this compound are often incorporated into peptide sequences to enhance their therapeutic properties, such as affinity, stability, and cell permeability. chemimpex.com

The unique structure of this compound offers several advantages for its use in modulating PPIs:

Structural Constraint: The N-acetyl group can help to lock the peptide backbone into a specific conformation (e.g., a β-turn or α-helix) that mimics the binding motif of one of the interacting proteins.

Novel Interactions: The 4-amino group provides an additional site for forming hydrogen bonds or electrostatic interactions within the PPI interface, potentially increasing binding affinity and specificity compared to a peptide with natural phenylalanine.

Chemical Handle: The primary amine at the para-position can serve as a chemical handle for bioconjugation, allowing the peptide to be attached to fluorescent probes, cell-penetrating peptides, or other molecules to study or enhance its function. chemimpex.com

While specific examples of this compound being used to modulate a particular PPI are not detailed in the literature, the general strategy is well-established. For instance, peptides designed to block the HSP90/CDC37 complex, which is crucial for the maturation of many protein kinases, have been shown to inhibit kinase maturation in the low micromolar range. nih.gov The incorporation of an engineered amino acid like this compound into such a peptide could be a strategy to further optimize its inhibitory activity.

Enzyme Substrate or Inhibitor Characterization (Mechanistic Focus)

The interaction of this compound with enzymes can be characterized either as a substrate that undergoes a chemical transformation or as an inhibitor that blocks the enzyme's activity.

Mechanism of Enzyme Catalysis with Nα-Acetyl-4-Aminophenylalanine Analogs

Enzymes that naturally process L-phenylalanine are potential candidates for interacting with its analogs. A key example is Phenylalanine Hydroxylase (PheH), which catalyzes the hydroxylation of phenylalanine to tyrosine. nih.gov The kinetic mechanism of PheH has been studied in detail and involves the ordered binding of its cofactor (BH4) followed by the substrate (phenylalanine). nih.gov

If this compound were to act as a substrate for an enzyme like PheH, several factors related to its structure would influence the catalytic mechanism:

N-acetyl group: The presence of the acetyl group could sterically hinder the proper positioning of the molecule within the active site or interfere with the binding interactions typically made by the free N-terminus of the natural amino acid substrate. A study on the amidation of N-acetyl-l-phenylalanine noted that the acetyl group can promote the formation of an azlactone intermediate, a reaction that could potentially occur in an enzyme's active site and affect the catalytic cycle. mdpi.com

4-amino group: The electronic properties of the phenyl ring are altered by the electron-donating amino group. This could affect the rate of an enzymatic reaction that involves the aromatic ring, such as hydroxylation.

Detailed mechanistic studies would involve pre-steady-state kinetics to measure the rates of individual steps in the catalytic cycle, such as substrate binding, product formation, and product release, to understand how the analog is processed compared to the natural substrate. nih.gov

Inhibition Kinetics and Mode of Action at the Molecular Level

Alternatively, this compound or peptides containing it may act as enzyme inhibitors. Characterizing the inhibition involves determining the inhibition constant (K_i or IC_50) and the mode of action.

Inhibition Constant: The IC_50 value is the concentration of inhibitor required to reduce enzyme activity by 50%. The K_i is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.

Mode of Action: This describes how the inhibitor interacts with the enzyme and substrate. Common modes include:

Competitive: The inhibitor binds to the same active site as the substrate, competing with it.

Non-competitive: The inhibitor binds to a different site (an allosteric site) on the enzyme, affecting its catalytic activity without blocking substrate binding.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

These modes can be distinguished experimentally using kinetic analyses, such as Lineweaver-Burk plots. For example, a study on peptides from black tea inhibiting the Angiotensin-Converting Enzyme (ACE) used this method to determine that some peptides were uncompetitive inhibitors, while another was a non-competitive inhibitor. nih.gov Molecular docking simulations further suggested that these peptides were allosteric inhibitors, binding to sites distinct from the catalytic active site. nih.gov

Table 3: Example of Enzyme Inhibition Kinetics for ACE-Inhibitory Peptides This table presents data from a study on tea peptides to illustrate how inhibition kinetics are reported. The compounds are not related to this compound. nih.gov

Peptide SequenceIC_50 (μmol/L)Mode of Inhibition
QTDEYGNPPR210.03Uncompetitive
AGFAGDDAPR178.91Uncompetitive
IDESLR196.31Non-competitive
IQDKEGIPPDQQR121.11Uncompetitive

Despite a comprehensive search for scholarly articles and research data, no specific investigations on the molecular interactions and recognition mechanisms between the chemical compound This compound (N-acetyl-4-amino-L-phenylalanine) and cyclodextrins within supramolecular systems were found.

The existing body of research on molecular recognition in supramolecular systems extensively covers various derivatives of the amino acid phenylalanine and their complexation with cyclodextrins. Studies have detailed the inclusion of N-acetyl-L-phenylalanine, N-acetyl-L-phenylalanine methyl ester, N-acetyl-L-phenylalanine amide, and N-acetyl-p-methoxy-L-phenylalanine methyl ester with β-cyclodextrin. These investigations provide valuable insights into the nature of host-guest interactions, including the encapsulation of the phenyl ring within the hydrophobic cavity of the cyclodextrin (B1172386) and the role of hydrogen bonding in stabilizing these complexes.

However, research specifically detailing the binding affinity, thermodynamic parameters, or the precise structural arrangement of an inclusion complex formed between this compound and any type of cyclodextrin is not available in the public domain. The presence of a para-amino group on the phenyl ring of this compound represents a significant structural variation compared to the studied phenylalanine derivatives. This functional group would likely alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to unique molecular recognition behavior with cyclodextrins that cannot be accurately extrapolated from existing data on other phenylalanine derivatives.

Consequently, due to the absence of direct research findings and quantitative data for the specific compound of interest, a detailed analysis and data table for section "5.4. Molecular Recognition in Supramolecular Systems (e.g., Cyclodextrin Complexes)" concerning this compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and observing the molecular dynamics of AC-Phe(4-NH2)-OH in solution. Both one-dimensional and multidimensional NMR experiments provide atomic-level information.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the acetyl methyl protons, the α- and β-protons of the amino acid backbone, and the aromatic protons of the phenyl ring can be resolved. The chemical shifts of these protons are sensitive to their local electronic environment, providing initial structural verification. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

Proton (¹H) / Carbon (¹³C) Predicted Chemical Shift (ppm) Description
Acetyl CH₃ (¹H)~2.0Singlet, 3 protons
β-CH₂ (¹H)~2.9 - 3.1Multiplets (diastereotopic), 2 protons
α-CH (¹H)~4.5Multiplet, 1 proton
Aromatic CH (¹H)~6.6 & 7.0Doublets, 4 protons (AA'BB' system)
Amide NH (¹H)~8.0Doublet
Acetyl C=O (¹³C)~172Carbonyl carbon
Acetyl CH₃ (¹³C)~23Methyl carbon
β-CH₂ (¹³C)~37Methylene carbon
α-CH (¹³C)~55Alpha-carbon
Aromatic C (¹³C)~115 - 145Aromatic carbons
Carboxyl C=O (¹³C)~175Carboxylic acid carbon

Note: Predicted chemical shifts are estimates based on similar compounds and can vary with solvent and pH.

For peptides containing this compound, two-dimensional (2D) NMR techniques are employed to determine the peptide's conformation. nmims.educhemrxiv.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues. For the this compound residue, these experiments establish scalar coupling connectivities from the amide proton (NH) to the α-proton (Hα) and then to the β-protons (Hβ), confirming the residue's identity within the peptide sequence. nmims.edu

Isotopic labeling, involving the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H, is a powerful strategy for simplifying complex NMR spectra and for probing molecular interactions. nih.gov this compound can be synthesized using isotopically labeled precursors to introduce these nuclei at specific sites. researchgate.net For example, using ¹⁵N-labeled ammonia (B1221849) in the synthesis can label the 4-amino group, or using ¹³C-labeled precursors can enrich the phenyl ring or backbone.

When an isotopically labeled this compound residue is incorporated into a larger peptide or protein, it serves as a sensitive probe for interaction studies. nih.gov A common application is the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. In this experiment, each amide group in a ¹⁵N-labeled peptide gives a single peak. Upon interaction with a binding partner (e.g., another protein or a small molecule), changes in the chemical environment of the involved residues lead to shifts in the positions of their corresponding peaks (chemical shift perturbations). By monitoring the ¹H-¹⁵N HSQC spectrum of a peptide containing a ¹⁵N-labeled this compound, researchers can map the binding interface and identify the specific role of this residue in the molecular recognition event.

Mass Spectrometry (MS) for Characterization of Derivatives and Bioconjugates

Mass spectrometry (MS) is a fundamental analytical tool for the characterization of this compound, its derivatives, and its bioconjugates, providing precise mass measurements that confirm molecular identity and structural modifications. nih.gov The presence of the 4-amino group on the phenyl ring makes this compound a valuable building block for bioconjugation, where it can be used to attach probes, drugs, or other functional moieties to peptides. chemimpex.com MS is used to verify the successful covalent attachment of these moieties by confirming the expected mass increase of the final conjugate.

Conjugation Moiety Typical Reagent Mass Shift (Δm, Da) Application
BiotinNHS-Biotin226.3Affinity purification, detection
FluoresceinFITC389.4Fluorescence imaging
Polyethylene Glycol (PEG)NHS-PEGVariesImprove solubility, pharmacokinetics
Azide (B81097) GroupDiazotransfer reagent26.0Bioorthogonal "click" chemistry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives with confidence. This accuracy is crucial for distinguishing between compounds with very similar nominal masses.

Tandem mass spectrometry (MS/MS) is used for structural characterization through fragmentation analysis. mdpi.com In a typical MS/MS experiment, the protonated molecule (the parent ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. For peptides containing this compound, fragmentation primarily occurs along the peptide backbone, producing characteristic b- and y-type ions. nih.govresearchgate.net The masses of these fragment ions allow for the confirmation of the amino acid sequence and the precise localization of the this compound residue within that sequence. The fragmentation pattern of the 4-aminophenylalanine side chain itself can also provide confirmatory structural information.

The unique structure of this compound allows for its use in advanced MS-based proteomics workflows. The 4-amino group can be chemically modified to introduce a bioorthogonal handle, such as an azide group. acs.org This modified, non-canonical amino acid can then be incorporated into proteins during cellular protein synthesis.

This approach enables activity-based protein profiling or the study of newly synthesized proteins. A typical workflow involves:

Labeling : Cells are cultured with the azido-modified 4-aminophenylalanine, which is incorporated into newly made proteins.

Lysis and Conjugation : The cells are lysed, and the proteome is harvested. An alkyne-containing reporter tag (e.g., biotin-alkyne) is then attached to the azido-labeled proteins via a highly specific copper-catalyzed or copper-free "click" reaction.

Enrichment : The biotin-tagged proteins are selectively captured and enriched from the complex cellular lysate using streptavidin-coated beads.

Identification : The enriched proteins are digested into smaller peptides, which are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This powerful strategy allows researchers to selectively isolate and identify subsets of the proteome based on their synthesis at a specific time, providing insights into cellular responses to various stimuli. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the primary chromophore is the amide bond of the backbone. The spatial arrangement of these amide bonds in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. osti.gov

An α-helix is typically characterized by two negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

A β-sheet shows a single negative band around 218 nm and a positive band near 195 nm.

A random coil or disordered structure is indicated by a strong negative band near 200 nm. researchgate.net

The aromatic side chain of phenylalanine is also a chromophore and contributes to the CD spectrum, particularly in the near-UV region (250-300 nm) and also in the far-UV amide region. nih.gov The 4-amino substitution on the phenyl ring of this compound alters its electronic properties compared to native phenylalanine, which may subtly modify its spectral contribution. Therefore, careful analysis and comparison with control peptides lacking this residue are necessary for an accurate interpretation of the peptide's secondary structure.

Secondary Structure Characteristic CD Signal (Far-UV)
α-HelixNegative bands at ~222 nm and ~208 nm; Positive band at ~192 nm
β-SheetNegative band at ~218 nm; Positive band at ~195 nm
Random CoilStrong negative band near 200 nm

Fluorescence Spectroscopy for Ligand Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. For aromatic amino acids like phenylalanine and its derivatives, the intrinsic fluorescence of the phenyl ring can serve as a natural probe of the local environment.

The binding of a ligand, such as this compound, to a protein or other macromolecule often induces conformational changes. These structural shifts can alter the microenvironment around the phenyl ring, leading to detectable changes in its fluorescence properties, such as emission intensity and wavelength. For instance, if the binding event moves the phenyl ring into a more hydrophobic pocket, a blue shift (a shift to a shorter wavelength) and an increase in fluorescence intensity are typically observed. Conversely, exposure to a more polar, aqueous environment can quench the fluorescence or cause a red shift (a shift to a longer wavelength).

Studies on native phenylalanine have successfully used its intrinsic fluorescence to monitor the binding of calcium to calmodulin, where a significant decrease in fluorescence intensity at 280 nm corresponded to calcium occupancy in the protein's binding sites. nih.gov Similarly, fluorescence has been used to measure the binding affinity of phenylalanine and its analogs to the L-leucine receptor from Escherichia coli. nih.gov These principles are directly applicable to this compound. The presence of the 4-amino group on the phenyl ring can modulate its photophysical properties, potentially enhancing its utility as a spectroscopic reporter for investigating ligand-receptor interactions and the associated conformational dynamics. nih.gov

Table 1: Application of Fluorescence Spectroscopy to this compound

Parameter MeasuredPrincipleApplication to this compound
Binding Affinity (Kd)Change in fluorescence intensity or anisotropy upon titration with a binding partner.Quantifying the strength of the interaction between this compound and its target receptor.
Conformational ChangesShifts in emission wavelength (blue/red shift) and changes in quantum yield.Detecting structural rearrangements in a target protein upon binding of this compound. nih.gov
Binding Kinetics (kon/koff)Time-resolved fluorescence measurements to monitor the association and dissociation process.Determining the rates at which this compound binds to and dissociates from its target.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination

To fully understand how this compound interacts with its biological targets, it is essential to determine the three-dimensional structure of the resulting complex at atomic resolution. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray crystallography involves crystallizing the molecule or molecular complex of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built. This technique can provide highly detailed snapshots of this compound within the binding pocket of a target protein, revealing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, crystallographic studies of phenylalanine hydroxylase have elucidated how the enzyme's active site accommodates its substrate, phenylalanine, and how cofactor binding influences its conformation. pnas.org

Cryo-EM is a powerful alternative, particularly for large, flexible, or difficult-to-crystallize complexes. In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images from thousands of individual particles taken with an electron microscope. While historically providing lower-resolution structures than crystallography, recent technological advances have made cryo-EM capable of achieving near-atomic resolution for a wide range of biological macromolecules.

Both methods would be invaluable for structure-based drug design involving this compound, allowing researchers to visualize its binding mode and rationally design modifications to improve its affinity and specificity.

Table 2: Structural Determination Techniques for this compound Complexes

TechniquePrincipleInformation Gained for this compound
X-ray CrystallographyX-ray diffraction from a crystallized sample.High-resolution atomic model of this compound in complex with its target, detailing specific binding interactions.
Cryo-Electron Microscopy (Cryo-EM)Electron imaging of flash-frozen particles in vitreous ice.Structure of large or flexible complexes involving this compound, potentially revealing different conformational states.

Nanopore Technology for Amino Acid and Peptide Differentiation

Nanopore technology is an emerging single-molecule sensing technique with the potential to differentiate individual amino acids and peptides. nih.gov The method relies on passing an analyte through a nanometer-sized pore, which is typically embedded in a resistant membrane, while an ionic current is passed through the pore. nanoporetech.com

As a molecule translocates through the nanopore, it transiently blocks the flow of ions, causing a characteristic disruption in the measured current. The amplitude and duration of this current blockade are exquisitely sensitive to the size, shape, charge, and chemical properties of the molecule occupying the pore.

While still in development for routine amino acid sequencing, this technology holds promise for the analysis of modified amino acids like this compound. The unique physicochemical profile of this compound—resulting from its specific mass, volume, and the presence of the N-acetyl and 4-amino groups—would be expected to generate a distinct electrical signature as it passes through a nanopore. This unique signal could allow for its differentiation from natural amino acids, such as phenylalanine and tyrosine, and other modified residues within a peptide chain. This capability could open new avenues for single-molecule proteomics and the analysis of peptide-based therapeutics.

Table 3: Nanopore Technology for Analysis of this compound

CapabilityPrinciple of DetectionPotential Application for this compound
DetectionTransient blockade of ionic current as a single molecule passes through the nanopore.Identifying the presence of this compound in a sample at the single-molecule level.
DifferentiationUnique amplitude and duration of the current blockade signal based on molecular properties (size, charge, shape).Distinguishing this compound from other natural or modified amino acids in a mixture.
QuantificationCounting the number of blockade events corresponding to the specific signature of the molecule.Determining the concentration of this compound in a solution.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, offering insights into how a ligand, such as Nα-Acetyl-4-aminophenylalanine, interacts with a target protein.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is frequently employed to understand how a ligand like Nα-Acetyl-4-aminophenylalanine might interact with the active site of a protein. The process involves placing the ligand in various conformations and positions within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. f1000research.com The resulting score, often expressed as a binding energy (e.g., in kcal/mol), helps rank different ligands or binding modes, with lower energy values typically indicating a more favorable interaction. f1000research.com

For derivatives of 4-aminophenylalanine, docking studies have been successfully used to evaluate their potential as antagonists for targets like the VLA-4 integrin. nih.gov In such studies, the simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. For instance, the acetyl group, the amino group, and the carboxyl group on Nα-Acetyl-4-aminophenylalanine could be predicted to form specific hydrogen bonds that anchor it within a binding pocket.

ParameterDescriptionTypical Output
Binding Affinity (ΔG)An estimation of the strength of the ligand-target interaction.kcal/mol
Binding PoseThe predicted 3D orientation of the ligand within the target's active site.3D Coordinates
Key InteractionsSpecific atomic contacts (e.g., hydrogen bonds) between the ligand and protein residues.List of interacting residues

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes. nih.gov

Conformational sampling for a molecule like Nα-Acetyl-4-aminophenylalanine involves exploring the different shapes (conformations) it can adopt. These simulations show that peptide-like molecules are not rigid but are in constant motion, flexing and rotating around their single bonds. nih.gov By running simulations over nanoseconds or longer, researchers can map the energy landscape of the molecule. This landscape reveals the most stable, low-energy conformations and the energy barriers required to transition between them. acs.org This information is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a target's binding site. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This provides fundamental insights into its stability, properties, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For Nα-Acetyl-4-aminophenylalanine, FMO analysis can identify the parts of the molecule most susceptible to nucleophilic or electrophilic attack. The electron-rich aromatic ring and the amino group would be expected to have a high HOMO density, while the carbonyl carbon of the acetyl group would likely contribute significantly to the LUMO.

OrbitalDescriptionPredicted Location on Nα-Acetyl-4-aminophenylalanine
HOMOHighest Occupied Molecular Orbital; region of electron donation (nucleophilicity).Primarily on the 4-aminophenyl group.
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity).Primarily on the acetyl and carboxyl groups.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.Determined by calculation.

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways by identifying the structures and energies of reactants, products, and the transition states that connect them. By calculating the energy barriers (activation energies) for different possible pathways, chemists can predict which reaction is most likely to occur.

For Nα-Acetyl-4-aminophenylalanine, this could involve modeling its synthesis, degradation, or metabolic transformation. For example, calculations could determine the most favorable pathway for the acylation of 4-aminophenylalanine or predict the stability of intermediates in a proposed synthetic route.

Pharmacophore Modeling and Virtual Screening Based on Nα-Acetyl-4-Aminophenylalanine Scaffolds

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the known interactions of Nα-Acetyl-4-aminophenylalanine or its derivatives with a target, a pharmacophore model can be constructed. This model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov The goal is to identify other molecules, potentially with different underlying chemical structures (scaffolds), that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach is a highly efficient method for discovering new lead compounds in drug development. nih.gov For example, a pharmacophore model derived from an Nα-Acetyl-4-aminophenylalanine scaffold might be used to find novel inhibitors for enzymes like arylamine N-acetyltransferases. nih.gov

In Silico Prediction of Conformational Preferences and Stereoisomer Stability

Computational and theoretical chemistry studies offer valuable insights into the three-dimensional structure and energetic landscape of molecules like N-acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH). While direct in silico studies specifically targeting this compound are not extensively documented in publicly available literature, a comprehensive understanding of its conformational preferences and stereoisomer stability can be extrapolated from computational analyses of structurally similar compounds, most notably N-acetyl-phenylalanyl-NH2 (NAPA) and N-acetyl-L-phenylalanine (Ac-F).

These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to explore the potential energy surface of the molecule. By identifying low-energy conformations, researchers can predict the most probable shapes the molecule will adopt. These conformations are defined by the torsional angles of the backbone (phi, ψ) and the side chain (chi, χ).

Conformational Preferences of the Backbone

Computational studies on NAPA, a close analogue of this compound that lacks the para-amino group, have identified several stable conformers. These conformers are primarily distinguished by the arrangement of the peptide backbone. The key stable conformations are the βLanti, γLgauche+, and γLgauche- forms. nih.gov The relative energies of these conformers, calculated at different levels of theory, indicate a dynamic equilibrium between these structures. nih.gov

The stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds. For instance, certain conformations may be stabilized by hydrogen bonding between the N-H group of the peptide bond and the carbonyl oxygen of the acetyl group.

The presence of the para-amino group in this compound is not expected to drastically alter the fundamental backbone conformational preferences observed in NAPA. However, it can influence the relative populations of these conformers through long-range electrostatic interactions and by altering the molecule's interaction with its environment.

Below is a table summarizing the relative energies of the stable conformers identified for the analogous compound N-Acetyl-Phenylalanine-NH2 (NAPA).

ConformerRelative Energy (kcal/mol) at L/61fp levelRelative Energy (kcal/mol) at B/6+ level
βLanti0.140.00
γLgauche+0.000.67
γLgauche-0.260.57

This data is based on computational studies of N-Acetyl-Phenylalanine-NH2 (NAPA) and serves as an approximation for the likely conformers of this compound. nih.gov

Side Chain Conformation

The orientation of the 4-aminophenyl side chain is another critical aspect of the molecule's conformation. The flexibility of the side chain is primarily described by the dihedral angle χ1 (N-Cα-Cβ-Cγ). The presence of the amino group at the para position of the phenyl ring can influence the rotational barrier around the Cα-Cβ bond. The electron-donating nature of the amino group can lead to subtle changes in the electronic structure of the phenyl ring, which in turn may affect its interaction with the peptide backbone and surrounding molecules.

Stereoisomer Stability

This compound possesses a chiral center at the alpha-carbon (Cα), leading to the existence of L- and D-stereoisomers. Computational studies on amino acids and their derivatives consistently show that the L- and D-enantiomers of a given molecule are isoenergetic, meaning they have the same stability in an achiral environment. Any differences in their biological activity or physical properties in a chiral environment arise from their different spatial arrangements.

In silico methods can be employed to calculate the thermodynamic properties of these stereoisomers. While the absolute energies of the L- and D-forms will be identical, computational studies can be valuable in understanding how these stereoisomers interact differently with other chiral molecules, such as enzymes or receptors. This is achieved by modeling the diastereomeric complexes formed between the L- or D-isomer and the chiral biological target. The differences in the calculated binding energies of these complexes can provide a theoretical basis for the observed stereoselectivity in biological systems.

Emerging Research Directions and Future Prospects

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to accelerate the discovery and optimization of applications for Nα-Acetyl-4-Aminophenylalanine. Future research may leverage AI/ML algorithms to:

Predict Novel Derivatives and Properties: AI models can analyze vast chemical spaces to predict the synthesis of new Nα-Acetyl-4-Aminophenylalanine derivatives with enhanced functionalities or specific binding affinities, potentially leading to improved therapeutic agents or biomaterials.

Optimize Incorporation Strategies: ML can be employed to predict optimal conditions for the site-specific incorporation of Nα-Acetyl-4-Aminophenylalanine into proteins using genetic code expansion (GCE) techniques, thereby improving yields and minimizing cellular stress.

Design Functional Peptides and Proteins: AI-driven design platforms can be utilized to engineer peptides and proteins incorporating Nα-Acetyl-4-Aminophenylalanine for targeted applications, such as enzyme engineering or the development of novel drug delivery systems. Computational modeling, as demonstrated in related studies, can provide insights into how such modifications affect protein structure and function acs.orgscirp.org.

Advancements in Bioorthogonal Chemistry Applications Utilizing Nα-Acetyl-4-Aminophenylalanine

Nα-Acetyl-4-Aminophenylalanine, particularly through its azide-functionalized precursor, 4-Azido-L-phenylalanine (4AZP), is a key player in bioorthogonal chemistry. This field focuses on highly selective chemical reactions that can occur within living systems without interfering with native biochemical processes rsc.orgescholarship.org.

Advanced Protein Labeling and Imaging: The azide (B81097) group in 4AZP allows for precise labeling of proteins via "click" chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgrsc.orgescholarship.orgmdpi.comlumiprobe.com. Future research aims to expand the diversity of bioorthogonal probes that can be attached, enabling more sophisticated in vivo imaging, tracking of protein dynamics, and targeted delivery of therapeutic payloads acs.orgrsc.orgmdpi.comlumiprobe.com.

Catalytic Roles in Bioconjugation: The parent compound, 4-aminophenylalanine, has demonstrated utility as a biocompatible catalyst in conjugation reactions like hydrazone ligations nih.govnih.gov. This suggests potential future applications for Nα-Acetyl-4-Aminophenylalanine or its derivatives as catalysts to facilitate complex bioconjugation strategies, thereby enhancing the efficiency and specificity of creating antibody-drug conjugates or other complex biomolecular assemblies.

In Situ Modification: The ability to chemically reduce 4-azidophenylalanine to 4-aminophenylalanine in situ acs.org exemplifies a methodological advancement that simplifies its application, paving the way for more streamlined protocols in protein modification.

Development of Novel Research Tools and Methodologies

The utility of Nα-Acetyl-4-Aminophenylalanine is continuously being refined through advancements in synthetic chemistry and protein engineering.

Enhanced Synthesis and Production: Ongoing research focuses on developing more efficient, scalable, and cost-effective synthetic routes for Nα-Acetyl-4-Aminophenylalanine and its precursors google.comineosopen.org. This includes exploring novel catalytic methods and optimizing existing pathways to ensure a reliable supply for diverse research needs.

Improved Genetic Code Expansion (GCE): Genetic code expansion (GCE) techniques are critical for site-specifically incorporating non-canonical amino acids (ncAAs) like Nα-Acetyl-4-Aminophenylalanine into proteins within living cells or in vitro expression systems acs.orgnih.govnih.gov. Future efforts are directed towards engineering more robust and versatile aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal in a broader range of host organisms, including mammalian cells and multicellular organisms, and can facilitate the incorporation of multiple ncAAs simultaneously nih.gov.

Advanced Analytical Characterization: The development of sophisticated analytical techniques, such as high-resolution mass spectrometry and advanced spectroscopic methods, is crucial for confirming the successful incorporation of Nα-Acetyl-4-Aminophenylalanine into proteins and for characterizing the resulting structural and functional changes acs.org.

Exploration of Nα-Acetyl-4-Aminophenylalanine in Nanobiotechnology and Material Science Research

While direct applications of Nα-Acetyl-4-Aminophenylalanine in nanobiotechnology and material science are emerging, its structural characteristics suggest significant future potential. The related compound, 4-amino-L-phenylalanine, has been utilized as a monomer in the synthesis of high-performance bio-based polymers, including polypeptides and polyimides, which exhibit enhanced thermal stability rsc.org.

Novel Polymer and Biomaterial Design: Nα-Acetyl-4-Aminophenylalanine could serve as a versatile building block for creating novel functionalized polymers, hydrogels, or self-assembling nanomaterials. Its amino and acetyl groups, along with the aromatic ring, provide sites for chemical modification or intermolecular interactions, enabling the design of materials with tailored mechanical, optical, or biological properties.

Functionalized Nanostructures: Future research may explore the incorporation of Nα-Acetyl-4-Aminophenylalanine into peptide-based nanostructures or biocompatible scaffolds for applications in drug delivery, tissue engineering, or biosensing. The bioorthogonal handles present in its derivatives could also facilitate the post-synthesis functionalization of nanomaterials, allowing for precise conjugation of targeting ligands or therapeutic agents.

Interdisciplinary Approaches Combining Synthetic Chemistry, Biophysics, and Computational Science

The full realization of Nα-Acetyl-4-Aminophenylalanine's potential necessitates interdisciplinary collaborations that bridge synthetic chemistry, biophysics, and computational science.

Synergistic Research Strategies: Synthetic chemists are vital for developing efficient and scalable production methods for Nα-Acetyl-4-Aminophenylalanine and its derivatives google.comineosopen.org. Biophysicists can then employ techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and single-molecule force spectroscopy to elucidate the structural and dynamic impacts of incorporating this modified amino acid into peptides and proteins acs.orgcaltech.edu.

Computational Insights: Computational scientists play a crucial role by using molecular dynamics simulations and quantum mechanical calculations to predict binding affinities, conformational changes, and reaction mechanisms. These computational studies, such as those performed on related acetylated amino acid derivatives scirp.org, can guide experimental design and provide deeper mechanistic understanding, accelerating the development of new applications acs.orgpnas.org. This integrated approach is essential for rationally designing Nα-Acetyl-4-Aminophenylalanine's use in fields ranging from enzyme engineering to the creation of advanced biomaterials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.